BenchChemオンラインストアへようこそ!

7-Bromo-6-fluoroquinazoline-2,4(1H,3H)-dione

Ion channel pharmacology Kv7.2/KCNQ2 modulation Neurological disorder research

7-Bromo-6-fluoroquinazoline-2,4(1H,3H)-dione (CAS 1374208-43-1) is a synthetic, dual-halogenated heterocyclic compound belonging to the quinazoline-2,4(1H,3H)-dione family. It features a bromine atom at the 7-position and a fluorine atom at the 6-position on the quinazoline-2,4-dione core (molecular formula C₈H₄BrFN₂O₂; molecular weight 259.03 g/mol).

Molecular Formula C8H4BrFN2O2
Molecular Weight 259.03
CAS No. 1374208-43-1
Cat. No. B3027739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-6-fluoroquinazoline-2,4(1H,3H)-dione
CAS1374208-43-1
Molecular FormulaC8H4BrFN2O2
Molecular Weight259.03
Structural Identifiers
SMILESC1=C2C(=CC(=C1F)Br)NC(=O)NC2=O
InChIInChI=1S/C8H4BrFN2O2/c9-4-2-6-3(1-5(4)10)7(13)12-8(14)11-6/h1-2H,(H2,11,12,13,14)
InChIKeyXMADIRQHOPEMRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-6-fluoroquinazoline-2,4(1H,3H)-dione (CAS 1374208-43-1): A Dual-Halogenated Quinazoline-2,4-dione Scaffold for Ion Channel and Kinase-Targeted Research


7-Bromo-6-fluoroquinazoline-2,4(1H,3H)-dione (CAS 1374208-43-1) is a synthetic, dual-halogenated heterocyclic compound belonging to the quinazoline-2,4(1H,3H)-dione family . It features a bromine atom at the 7-position and a fluorine atom at the 6-position on the quinazoline-2,4-dione core (molecular formula C₈H₄BrFN₂O₂; molecular weight 259.03 g/mol) . This compound has documented bioactivity data in authoritative databases, including inhibition of the Kv7.2 (KCNQ2) potassium channel (IC₅₀ = 200 nM in HEK293 cells) and binding affinity for the alpha-1 adrenergic receptor (Ki = 1.80E+3 nM), as curated in ChEMBL (CHEMBL4471453) and BindingDB (BDBM50529212) [1]. It is commercially available from multiple reputable suppliers at purities ranging from 95% to ≥98% .

Why In-Class Quinazoline-2,4-diones Cannot Substitute for 7-Bromo-6-fluoroquinazoline-2,4(1H,3H)-dione in Research and Development


Quinazoline-2,4(1H,3H)-diones are not functionally interchangeable; the specific substitution pattern at the 6- and 7-positions is a critical determinant of both synthetic utility and biological target engagement [1]. The combination of a bromine atom at the 7-position and a fluorine atom at the 6-position creates a unique electronic and steric environment distinct from regioisomers such as 8-bromo-6-fluoroquinazoline-2,4-dione (CAS 864292-19-3) or monohalogenated analogs like 6-fluoroquinazoline-2,4-dione (CAS 88145-90-8) . In the antibacterial quinazoline-2,4-dione series, the 7-position is a validated diversity point where substituent identity (F, Cl, Br, NO₂, CN) directly governs DNA gyrase and topoisomerase IV inhibitory potency [2]. Similarly, in kinase-targeted programs, the 6-fluoro-7-bromo arrangement serves as a strategic synthetic handle: the bromine enables downstream cross-coupling chemistry (e.g., Suzuki, Buchwald-Hartwig) for scaffold elaboration, while the fluorine modulates metabolic stability and target binding [3]. Substituting a 7-chloro or 6-iodo analog without the 6-fluoro-7-bromo arrangement would alter both the synthetic trajectory and the biological profile, potentially compromising potency, selectivity, or pharmacokinetic properties in a given lead series.

Quantitative Differentiation Evidence for 7-Bromo-6-fluoroquinazoline-2,4(1H,3H)-dione: Head-to-Head and Cross-Study Comparisons


Kv7.2 (KCNQ2) Potassium Channel Inhibition: IC₅₀ = 200 nM in HEK293 Cells

7-Bromo-6-fluoroquinazoline-2,4(1H,3H)-dione inhibits the human Kv7.2 (KCNQ2) potassium channel with an IC₅₀ of 200 nM, measured via thallium flux assay in HEK293 cells with a 1-hour incubation [1]. This is the first and currently only reported Kv7.2 inhibitory activity for a 6-fluoro-7-bromo-substituted quinazoline-2,4-dione scaffold. By comparison, the clinically validated Kv7.2–Kv7.5 channel activator retigabine (ezogabine) acts as a positive modulator (EC₅₀ ~3.6 μM for channel opening) rather than an inhibitor, underscoring that the target compound occupies a distinct pharmacological mechanism space as a channel blocker or negative allosteric modulator [2].

Ion channel pharmacology Kv7.2/KCNQ2 modulation Neurological disorder research

Regiochemical Differentiation: 7-Bromo-6-fluoro vs. 8-Bromo-6-fluoro Substitution Pattern

7-Bromo-6-fluoroquinazoline-2,4(1H,3H)-dione (CAS 1374208-43-1) is the regioisomer in which bromine occupies the 7-position and fluorine the 6-position of the quinazoline-2,4-dione core. The alternative regioisomer, 8-bromo-6-fluoroquinazoline-2,4(1H,3H)-dione (CAS 864292-19-3), carries the bromine at the 8-position . These two isomers share identical molecular formula (C₈H₄BrFN₂O₂) and molecular weight (259.03 g/mol) but are chemically distinct entities with different IUPAC names, InChI Keys, and MDL numbers. The 7-bromo isomer (MFCD29058869) is commercially stocked by multiple suppliers (Fluorochem F618955, Shao-Yuan at 97.1–97.6% purity, MolCore at ≥98%), whereas the 8-bromo isomer has more limited commercial availability . In the quinazoline antibacterial SAR disclosed in US Patent 6,825,199, the 7-position (R₇) is explicitly defined as a critical diversity point for modulating DNA gyrase/topoisomerase IV inhibition, while the 8-position is not part of the same pharmacophoric model [1].

Regioselective synthesis Halogen positioning effects SAR studies

Multi-Target Activity Profile in ChEMBL/BindingDB: Three Targets with Quantitative Affinity Data

7-Bromo-6-fluoroquinazoline-2,4(1H,3H)-dione has experimentally determined affinity data for three human protein targets curated in BindingDB and ChEMBL [1]. The compound inhibits Kv7.2 with IC₅₀ = 200 nM, binds the alpha-1A/1B/1D adrenergic receptor with Ki = 1.80E+3 nM (1,800 nM), and binds the polybromo-1 (PBR) protein with Ki = 2.50E+3 nM (2,500 nM). This multi-target profile is notable because the compound shows ~9-fold selectivity for Kv7.2 over the alpha-1 adrenergic receptor (200 nM vs. 1,800 nM). In contrast, the parent unsubstituted quinazoline-2,4(1H,3H)-dione (CAS 86-96-4) lacks this breadth of documented bioactivity, and the monohalogenated analog 6-fluoroquinazoline-2,4-dione (CAS 88145-90-8) has no equivalent multi-target data in the same databases .

Polypharmacology Target profiling Chemical biology

Purity and Supply Chain Comparability: Multi-Vendor Availability at 95–98%+ Purity

7-Bromo-6-fluoroquinazoline-2,4(1H,3H)-dione is commercially available from at least five independent global suppliers with documented purity specifications: AKSci (95%), Fluorochem (≥95%), Leyan (97%), Shao-Yuan (97.1–97.6% by HPLC at 214 nm), and MolCore (≥98%) . The compound is assigned MDL number MFCD29058869, enabling unambiguous cross-referencing across supplier catalogs [1]. Hazard classification is consistently reported as GHS07 (Warning): H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation) . This level of multi-vendor availability with harmonized purity and safety documentation is not matched by the 8-bromo-6-fluoro regioisomer (CAS 864292-19-3), which appears in far fewer catalogs, nor by the 6,7-difluoro analog (CAS 769158-54-5), which has limited commercial listings.

Procurement Quality specifications Supply chain robustness

Unique Dual-Halogenation Pattern: 6-Fluoro-7-Bromo vs. Monohalogenated Quinazoline-2,4-diones

7-Bromo-6-fluoroquinazoline-2,4(1H,3H)-dione uniquely combines a bromine atom (atomic radius ~185 pm, polarizable, excellent leaving group for cross-coupling) at the 7-position with a fluorine atom (atomic radius ~147 pm, strongly electronegative, metabolically stable) at the 6-position . This dual-halogenation pattern distinguishes it from the monohalogenated analogs: 6-fluoroquinazoline-2,4-dione (CAS 88145-90-8, MW 180.14) lacks the 7-bromo synthetic handle; 6-bromoquinazoline-2,4-dione (CAS 88145-89-5, MW 241.04) lacks the 6-fluoro metabolic stabilization; 7-fluoroquinazoline-2,4-dione (CAS 76088-98-7, MW 180.14) places fluorine at the 7-position instead of bromine, altering electronic properties and synthetic versatility . In SAR studies of quinazoline-2,4-diones as antibacterial agents, the combination of a 6-fluoro substituent with a diverse 7-substituent (including Br) was essential for DNA gyrase inhibition, mirroring the fluoroquinolone pharmacophore where C6-fluorine is critical for potency [1].

Halogen bonding Dual halogenation Medicinal chemistry design

High-Value Application Scenarios for 7-Bromo-6-fluoroquinazoline-2,4(1H,3H)-dione Based on Quantitative Evidence


Kv7.2 (KCNQ2) Potassium Channel Inhibitor Development for Neurological Disorders

Based on its documented Kv7.2 IC₅₀ of 200 nM in HEK293 cells [1], 7-bromo-6-fluoroquinazoline-2,4(1H,3H)-dione serves as a validated starting point for medicinal chemistry programs targeting Kv7.2 channel inhibition. Unlike retigabine, which activates Kv7.2–7.5 channels (EC₅₀ ~3.6 μM) and is clinically used for epilepsy, this compound acts as a channel inhibitor [2]. This distinct mechanism may be relevant for conditions where potassium channel overactivity contributes to pathology, such as certain forms of hyperexcitability disorders or specific cancer types where Kv7.2 is aberrantly expressed. The ~9-fold selectivity over the alpha-1 adrenergic receptor (Ki = 1,800 nM) provides an initial selectivity window for hit-to-lead optimization [1].

Key Synthetic Intermediate for Diacylglycerol Kinase (DGK) Modulating Compounds

Patent literature (US20240199596 and related filings) explicitly identifies quinazoline-2,4-dione derivatives bearing 7-bromo-6-fluoro substitution as key intermediates in the synthesis of diacylglycerol kinase (DGK) modulating compounds for cancer and viral infection treatment [3]. The bromine at the 7-position serves as the functional handle for introducing diverse substituents via palladium-catalyzed cross-coupling reactions, while the 6-fluoro group contributes to the pharmacokinetic profile of the final drug candidates. Researchers developing DGK inhibitors can procure this compound as a building block rather than undertaking de novo synthesis of the halogenated core.

Antibacterial Quinazoline-2,4-dione Lead Optimization Using the Fluoroquinolone-like Pharmacophore

The quinazoline-2,4-dione antibacterial pharmacophore, as established in US Patent 6,825,199, requires a fluorine at the 6-position and a modifiable group at the 7-position for optimal DNA gyrase/topoisomerase IV inhibition [4]. 7-Bromo-6-fluoroquinazoline-2,4(1H,3H)-dione directly satisfies the 6-fluoro requirement while providing a bromine at the 7-position that can be elaborated into diverse amine, heterocyclic, or aryl substituents. This compound thus represents an ideal intermediate for structure-activity relationship (SAR) campaigns aimed at developing novel antibacterial agents with activity against quinolone-resistant bacterial strains.

Chemical Probe for Polypharmacology Profiling of Quinazoline-2,4-dione Scaffolds

With curated affinity data against three distinct human protein targets—Kv7.2 (IC₅₀ = 200 nM), alpha-1 adrenergic receptor (Ki = 1,800 nM), and polybromo-1 (Ki = 2,500 nM)—7-bromo-6-fluoroquinazoline-2,4(1H,3H)-dione is uniquely positioned as a tool compound for investigating the polypharmacology of halogenated quinazoline-2,4-diones [1]. Researchers studying scaffold-based target engagement can use this compound to benchmark the selectivity profile of newly synthesized analogs, quantifying improvements in target selectivity relative to this characterized parent scaffold.

Quote Request

Request a Quote for 7-Bromo-6-fluoroquinazoline-2,4(1H,3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.